![molecular formula C18H19Cl2N3 B5564770 4-(4-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine](/img/structure/B5564770.png)
4-(4-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Cancer Cell Cytotoxicities
Piperazine derivatives, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, have been designed and demonstrated significant cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers. This indicates their potential as therapeutic agents in cancer treatment. The compounds show long-term in situ stability, suggesting their viability for prolonged therapeutic applications (Yarim et al., 2012).
Improved Synthetic Methods
Research on improving the synthetic methods for piperazine derivatives, such as 1-[(4-chlorophenyl)phenylmethyl]-piperazine, has led to more economical and practical approaches with higher yields. These advancements support the industrialization and broader application of such compounds in scientific research and potential therapeutic applications (Wu Qiuye, 2005).
Pharmacological Activity
Piperazine derivatives exhibit central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects. This broad range of activities is mainly due to the activation of the monoamine pathway, highlighting the compound's versatility in therapeutic applications (Brito et al., 2018).
Antimicrobial Activities
Some piperazine derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against a variety of microorganisms. This suggests their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial infections (Bektaş et al., 2010).
Lewis Basic Catalysts
Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating their utility in organic synthesis. The high yields and enantioselectivities achieved for a broad range of substrates indicate their importance in chemical manufacturing and research (Wang et al., 2006).
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-7-5-15(6-8-17)14-22-9-11-23(12-10-22)21-13-16-3-1-2-4-18(16)20/h1-8,13H,9-12,14H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBNMZRGIPWWGZ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.